Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate
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Overview
Description
Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate is an organic compound with the molecular formula C11H12BrF2NO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromo-2,6-difluorophenyl)carbamate typically involves the reaction of 4-bromo-2,6-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-bromo-2,6-difluoroaniline+tert-butyl chloroformate→tert-butyl (4-bromo-2,6-difluorophenyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-2,6-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
- Tert-butyl (4-bromo-2,5-difluorophenyl)carbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- 4-Bromo-2,6-di-tert-butylphenol
Comparison:
- Tert-butyl (4-bromo-2,5-difluorophenyl)carbamate: Similar in structure but differs in the position of the fluorine atoms. This difference can affect its reactivity and interaction with biological targets.
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: Also similar but with different fluorine atom positions, leading to variations in chemical behavior and applications.
- 4-Bromo-2,6-di-tert-butylphenol: Lacks the carbamate group, making it less reactive in certain chemical reactions but useful as an antioxidant in industrial applications.
Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it valuable for diverse research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2,6-difluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXHQUZTINRUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394130-18-7 |
Source
|
Record name | tert-butyl N-(4-bromo-2,6-difluorophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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